

Application of 2-Menthene in Fragrance Compositions: A Review of Available Data

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Compound of Interest

Compound Name: 2-Menthene

Cat. No.: B1252811

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Initial investigations into the use of **2-Menthene** as a fragrance ingredient have revealed a significant lack of data supporting its application in fragrance compositions. Multiple chemical and safety databases explicitly state that para-**2-menthene** is "not for fragrance use"[1][2][3]. Consequently, detailed application notes and experimental protocols for its direct use in perfumery are not available in the current body of scientific literature.

This document will first outline the available information on **2-Menthene** and then, to provide relevant context for researchers, will present information on a closely related menthene derivative, d-8-p-menthene-1,2-epoxide, which has been assessed for its potential use in fragrances.

2-Menthene: Physicochemical Properties and Regulatory Status

2-Menthene is a monocyclic monoterpenoid belonging to the class of menthane monoterpenoids[4]. While its chemical structure is well-defined, its organoleptic properties (odor and flavor) are not well-documented in publicly available resources[1][2][5]. The lack of available suppliers for fragrance applications further indicates its absence from the perfumer's palette[1][2].

Table 1: Physicochemical Data for para-**2-Menthene**

Property	Value	Reference(s)
CAS Number	5256-65-5	[1][2][5]
Molecular Formula	C10H18	[5][6]
Molecular Weight	138.25 g/mol	[5]
Boiling Point	165.20 °C (estimated)	[2][5]
Flash Point	101.00 °F (38.30 °C) (estimated)	[1][2]
logP (o/w)	4.760 (estimated)	[1][2]
Water Solubility	2.374 mg/L @ 25 °C (estimated)	[1][2]

Closely Related Compound: d-8-p-Menthene-1,2-epoxide

In contrast to **2-Menthene**, its epoxide derivative, d-8-p-menthene-1,2-epoxide (CAS Registry Number 1195-92-2), has undergone a safety assessment by the Research Institute for Fragrance Materials (RIFM)[7][8]. This suggests that this derivative has been considered for use in fragrance compositions.

Safety and Regulatory Information for d-8-p-menthene-1,2-epoxide

A safety assessment concluded that d-8-p-menthene-1,2-epoxide does not present a safety concern for skin sensitization under the current, declared levels of use[7]. The environmental endpoints were also evaluated, and it was found not to be Persistent, Bioaccumulative, and Toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards[7].

Experimental Protocols: Sensory Evaluation of Fragrance Ingredients

While no specific protocols for **2-Menthene** are available, general methodologies for the sensory evaluation of fragrance ingredients are well-established. These protocols are crucial for determining the odor profile and performance of a potential fragrance material.

Protocol 1: Odor Profile Evaluation

Objective: To determine the olfactory characteristics of a fragrance ingredient.

Materials:

- Fragrance ingredient (e.g., d-8-p-menthene-1,2-epoxide)
- Odorless solvent (e.g., ethanol, dipropylene glycol)[9]
- Glass smelling strips
- Panel of trained sensory analysts[10]

Procedure:

- Prepare a dilution of the fragrance ingredient in the chosen solvent. A starting concentration of 10% is common, with further dilutions made as necessary.
- Dip a clean smelling strip into the diluted solution, ensuring not to oversaturate it.
- Allow the solvent to evaporate for a few seconds.
- Present the smelling strip to the sensory panel.
- Panelists evaluate the odor at different time points (top note, middle note, base note) and record their descriptions using a standardized fragrance vocabulary.

Protocol 2: Triangle Test for Difference Evaluation

Objective: To determine if a perceptible difference exists between two samples. This can be used to assess the impact of a new ingredient on a fragrance formulation.

Materials:

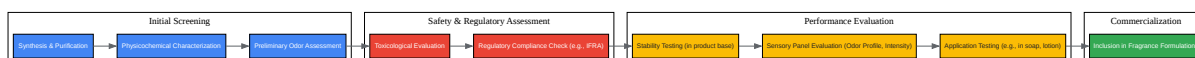
- Two fragrance formulations (A and B, where B contains the ingredient being tested)
- Three coded sample containers per panelist (two containing A and one containing B, or vice versa)
- Sensory panel[10][11]

Procedure:

- Present each panelist with the three coded samples.
- Instruct the panelist to identify the sample that is different from the other two.
- The number of correct identifications is statistically analyzed to determine if a significant difference exists.

Logical Workflow for Fragrance Ingredient Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new potential fragrance ingredient.



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Caption: A generalized workflow for the evaluation and commercialization of a new fragrance ingredient.

Conclusion

Based on the available information, **2-Menthene** is not utilized as a fragrance ingredient. Researchers and drug development professionals interested in the olfactory properties of

menthene derivatives should focus on compounds that have been specifically synthesized and evaluated for fragrance applications, such as d-8-p-menthene-1,2-epoxide. The established protocols for sensory evaluation and the logical workflow for fragrance ingredient assessment provide a framework for the investigation of novel fragrance materials. Further research into the synthesis and odor characteristics of other **2-Menthene** derivatives could potentially yield new and valuable fragrance ingredients.

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